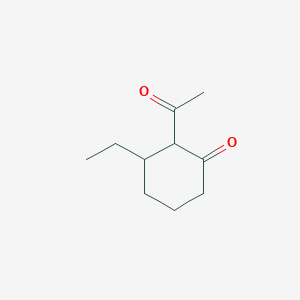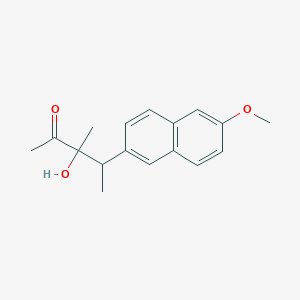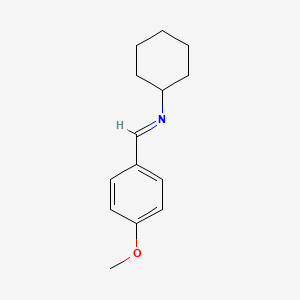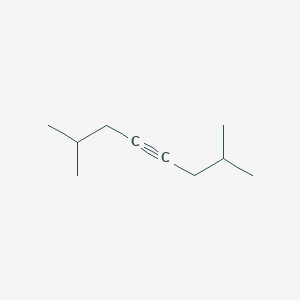
1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a benzimidazole ring fused to a prop-2-en-1-one moiety, with a 4-methylphenyl group attached. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the condensation of 2-aminobenzimidazole with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Des Réactions Chimiques
1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-one: This compound lacks the 4-methyl group on the phenyl ring, which may result in different chemical and biological properties.
1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and biological activity.
1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: The nitro group introduces electron-withdrawing effects, which can influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Numéro CAS |
58759-45-8 |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14N2O/c1-12-6-8-13(9-7-12)10-11-16(20)17-18-14-4-2-3-5-15(14)19-17/h2-11H,1H3,(H,18,19) |
Clé InChI |
ZOJWCPUTTBGCDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)





![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)



![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)

